molecular formula C11H15ClFNO2 B1284359 Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 182199-73-1

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No. B1284359
CAS RN: 182199-73-1
M. Wt: 247.69 g/mol
InChI Key: HLCMGZVJVPHOGM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride, also known as EFAP, is an organic compound that is used in a variety of scientific research applications. EFAP is an amino acid derivative that is highly soluble in water and has a low volatility. It is an important compound for the synthesis of peptides and other related compounds. EFAP is also used in the synthesis of various proteins, peptides, and other compounds.

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride has been studied for its polymorphic forms, which are of great importance in pharmaceuticals. Vogt et al. (2013) investigated two polymorphic forms of a related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Antitumor Activity

Research into amino acid ester derivatives containing 5-fluorouracil, which include compounds similar to this compound, has been conducted. Xiong et al. (2009) synthesized a series of these derivatives and evaluated their in vitro antitumor activity, demonstrating their potential in cancer treatment (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Radioactive Labeling

The compound has applications in the synthesis of radiolabeled pharmaceuticals. Choi, Kucharczyk, and Sofia (1987) developed a nine-step synthesis of a related compound labeled in the pyridine ring, demonstrating the compound's utility in creating labeled pharmaceuticals for research (Choi, Kucharczyk, & Sofia, 1987).

Bioanalytical Method Development

Nemani, Shard, and Sengupta (2018) established a bioanalytical method for an acetylcholinesterase inhibitor structurally related to this compound, demonstrating the compound's relevance in developing novel pharmaceuticals (Nemani, Shard, & Sengupta, 2018).

properties

IUPAC Name

ethyl 3-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCMGZVJVPHOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586206
Record name Ethyl 3-amino-3-(3-fluorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182199-73-1
Record name Ethyl 3-amino-3-(3-fluorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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